5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

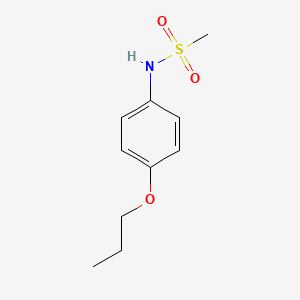

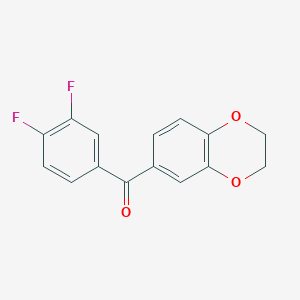

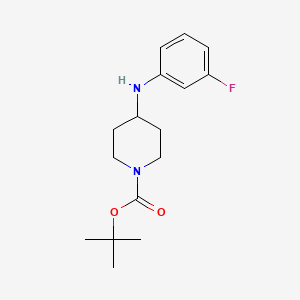

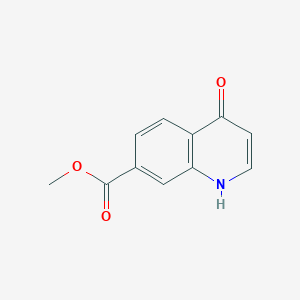

5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene, commonly referred to as DPT, is a synthetic thiophene derivative that has been used for a variety of scientific and biomedical applications. DPT is an organic molecule that is composed of a thiophene ring with a propyl group attached to one of its carbon atoms and an oxolane ring attached to another carbon atom. DPT has been widely studied due to its unique chemical structure, which provides a range of potential applications.

Aplicaciones Científicas De Investigación

Application 1: Stereoselective Formation of Substituted 1,3-Dioxolanes

- Summary of the Application : The stereoselective formation of substituted 1,3-dioxolanes is achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether .

- Methods of Application : The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .

- Results or Outcomes : The study resulted in the successful formation of substituted 1,3-dioxolanes in a stereoselective manner .

Application 2: Metabolite Patterns of Carbonic Anhydrase Inhibitors

- Summary of the Application : The metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide are being studied as potential markers for the route of application .

- Methods of Application : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with a special focus on the characteristic application route derived metabolism .

- Results or Outcomes : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .

Application 3: AlphaFold 3 for Predicting Molecular Interactions

- Summary of the Application : AlphaFold 3, an AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy .

- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results or Outcomes : The interactions of proteins with other molecule types have seen at least a 50% improvement compared with existing prediction methods .

Application 4: Applications of Silica-Based Nanoparticles

- Summary of the Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Methods of Application : The fabrication of functionalized silica nanoparticles and their applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

- Results or Outcomes : The surface modification step has been demonstrated to have a significant impact on the various properties of the silica surface .

Application 5: Enhancing Image Quality with Deep Learning

- Summary of the Application : Researchers have leveraged deep learning techniques to enhance the image quality of a metalens camera .

- Methods of Application : The new approach uses artificial intelligence to improve the image quality .

- Results or Outcomes : The application of deep learning techniques has resulted in enhanced image quality .

Application 6: Biobased Reaction Media

- Summary of the Application : 1,3-Dioxolane compounds (DOXs) are being studied as biobased reaction media . Solvents constitute around 80% of the total volume of chemicals used in fine-chemical processes and contribute significantly to their environmental impact and hazard profile .

- Methods of Application : The study proposes the use of a structurally related compound, 5-methyl-1,3-dioxolane-4-one (LA-H,H), as a reaction medium . It is easily prepared from lactic acid and formaldehyde and satisfies the criteria for a green solvent .

- Results or Outcomes : The study shows that LA-H,H and γ-valerolactone (GVL) are closely similar, suggesting that LA-H,H is an effective new green entry in the class of polar aprotic solvents .

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3S/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-9-15(21-14)17-19-10-11-20-17/h4-9,17H,2-3,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIAKNAYNACWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641950 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene | |

CAS RN |

898778-49-9 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)